molecular formula C10H14N6 B1399967 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine CAS No. 1339928-91-4

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

Cat. No.: B1399967
CAS No.: 1339928-91-4
M. Wt: 218.26 g/mol
InChI Key: LLGHOKYNIJIRLE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound’s interaction with bacterial enzymes likely disrupts essential cellular processes, leading to its antibacterial effects. Additionally, it may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxicity against several cancer cell lines, including HepG2, HCT-116, and MCF-7 . The compound influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects can lead to cell cycle arrest, apoptosis, or other forms of cell death, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to intercalate DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes . This DNA intercalation can lead to the activation of DNA damage response pathways, ultimately resulting in cell death. Additionally, the compound may inhibit or activate specific enzymes, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo are necessary to fully elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity, without significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to healthy tissues. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence its localization, accumulation, and overall effectiveness. Additionally, the compound’s physicochemical properties, such as solubility and stability, play a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy and specificity. Understanding the factors that influence subcellular localization is essential for developing targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine typically involves the cyclization of pyrazine derivatives. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the cyclization process. For example, the use of acetic acid and sodium acetate trihydrate at low temperatures has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo[4,3-a]pyrazine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolo[4,3-a]pyrazine N-oxides, while substitution reactions can yield various substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a c-Met kinase inhibitor and its antibacterial properties make it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGHOKYNIJIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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